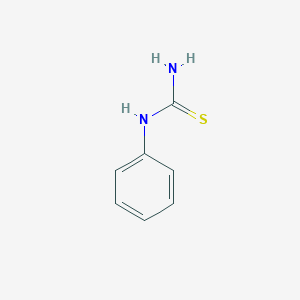

Phenylthiourea

概述

描述

2-硒尿嘧啶是一种含硒的尿嘧啶类似物,尿嘧啶是天然存在的嘧啶碱基,存在于 RNA 中。硒是一种硫族元素,取代了尿嘧啶环 2 位上的氧原子,从而赋予其独特的化学和生物学特性。

准备方法

合成路线和反应条件

2-硒尿嘧啶的合成通常涉及用硒取代尿嘧啶中的氧原子。一种常见的方法是用二氧化硒 (SeO2) 在合适的溶剂(如乙酸)存在下与尿嘧啶反应。 该反应在回流条件下进行,导致形成 2-硒尿嘧啶 .

工业生产方法

虽然 2-硒尿嘧啶的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成方法。 这包括优化反应条件,例如温度、溶剂和反应时间,以实现更高的产率和适合工业应用的纯度 .

化学反应分析

Example Reactions:

-

Pyrazole Formation :

Reacting 1-(4-(3-(dimethylamino)acryloyl)phenyl)−3-phenylthiourea (3 ) with hydrazine hydrate or phenyl hydrazine in ethanol and triethylamine yields pyrazolyl-phenylthiourea compounds (4a , 4b ) (82% yield) . -

Thiazolopyrimidine Synthesis :

Treatment of enaminone 3 with 2-aminothiazole in methanol/NaOMe produces thiazolopyrimidine-phenylthiourea (5 ) (57% yield) .

Table 1: Cyclocondensation Products of this compound Derivatives

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Enaminone 3 | Hydrazine hydrate, EtOH/Δ | Pyrazolyl-phenylthiourea | 82 |

| Enaminone 3 | 2-Aminothiazole, MeOH/Δ | Thiazolopyrimidine derivative | 57 |

Nucleophilic Substitution and Thiourea Functionalization

PTU undergoes substitution reactions with amines and electrophiles to form disubstituted thioureas.

Key Pathways:

-

Synthesis from Aniline :

PTU is synthesized via refluxing aniline with ammonium thiocyanate in HCl, yielding 86.3% under conventional methods or microwave-assisted conditions . -

Formation of N-Acylthioureas :

Reaction with benzoyl chloride in acetone produces N-(p-chlorophenyl)-N’-benzoyl thiourea, a precursor for metal complexes .

Enzyme Inhibition: Competitive Binding to Metalloenzymes

PTU is a potent competitive inhibitor of tyrosinase and phenoloxidase, critical in melanin biosynthesis.

Mechanistic Insights:

-

Tyrosinase-Related Protein 1 (TYRP1) :

PTU binds TYRP1 via hydrophobic interactions (Ki = 0.21 µM), blocking substrate access without metal coordination . -

Phenoloxidase (PO) Inhibition :

Exhibits competitive inhibition with , reversibly binding the enzyme active site .

Table 2: Inhibition Constants of PTU Against Enzymes

| Enzyme | Inhibition Constant () | Inhibition Type |

|---|---|---|

| Phenoloxidase | Competitive | |

| PvdP Tyrosinase | Allosteric |

Role in Coordination Chemistry

PTU forms stable complexes with transition metals, influencing their catalytic and electronic properties.

Case Study:

-

Copper Complexes :

PTU coordinates via sulfur and nitrogen atoms, forming chelates with geometries confirmed by ESR and magnetic susceptibility . -

Zinc Interactions :

In TYRP1, PTU occupies the substrate-binding pocket without direct zinc coordination, altering enzyme activity .

Example:

科学研究应用

Synthesis of Phenylthiourea Derivatives

This compound serves as a precursor for synthesizing various substituted derivatives that exhibit enhanced biological activities. Researchers have explored different synthetic routes to modify the this compound structure, leading to compounds with improved pharmacological profiles.

Table 1: Commonly Synthesized this compound Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chloro-phenylthiourea | Substituted Thiourea | Antimicrobial |

| Phenylthiazole derivatives | Heterocyclic Thiourea | Antitumor |

| Pyrazole-based this compound | Heterocyclic Thiourea | Antiviral and anti-inflammatory |

Antimicrobial Activity

PTU and its derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various substituted phenylthioureas exhibited antimicrobial activities comparable to or even greater than those of standard drugs . The structural diversity of these compounds allows for a wide range of interactions with microbial targets.

Case Study: Antimicrobial Screening

- Objective : To evaluate the antimicrobial efficacy of synthesized phenylthioureas.

- Methodology : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.

- Findings : Several derivatives demonstrated significant inhibition zones, indicating potent antimicrobial activity.

Inhibition of Melanization

PTU is notably recognized for its ability to inhibit melanization in various organisms. This effect is primarily due to PTU's role as a tyrosinase inhibitor, which is crucial in the melanogenic pathway. Studies have shown that PTU can effectively reduce pigmentation in model organisms like zebrafish by interfering with melanin production .

Table 2: Effects of PTU on Melanization in Model Organisms

| Organism | Concentration Used | Observed Effect |

|---|---|---|

| Zebrafish | 0.2 mM | Reduced eye size |

| Frogs | Varies | Decreased skin pigmentation |

| Moths | Varies | Altered color patterns |

Antitumor Activity

Recent research has indicated that this compound derivatives possess substantial antitumor properties. A study involving the synthesis of new this compound-based heterocycles demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 . The molecular docking studies further supported these findings by revealing strong interactions between the compounds and cancer-related biological targets.

Case Study: Antitumor Activity Assessment

- Objective : To assess the cytotoxic effects of novel this compound derivatives.

- Methodology : Compounds were tested against multiple cancer cell lines.

- Results : Certain derivatives showed IC50 values as low as 2.29 µM against HCT-116 cells, indicating high potency.

Environmental Applications

Beyond its biological applications, PTU has been utilized in environmental sciences, particularly in studies related to pollution and toxicology. Its ability to bind heavy metals makes it useful for assessing the bioavailability and toxicity of these metals in aquatic systems.

作用机制

2-硒尿嘧啶的作用机制涉及它被掺入生物分子(如 tRNA)中,在那里它影响遗传信息的读取和蛋白质合成。 2-硒尿嘧啶中的硒原子可以发生氧化还原反应,导致形成与参与氧化应激和细胞保护的分子靶标和途径相互作用的活性中间体 .

相似化合物的比较

生物活性

Phenylthiourea (PTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various biological effects of PTU, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of this compound

This compound is an organic compound with the formula C7H8N2S. It is primarily known for its ability to inhibit melanization in various organisms by acting as a tyrosinase inhibitor. This property has made it a useful tool in studies of pigmentation and developmental biology.

- Tyrosinase Inhibition : PTU inhibits the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. By binding to copper ions in the active site of tyrosinase, PTU disrupts melanin production, leading to reduced pigmentation in treated organisms such as zebrafish and amphibians .

- Anticancer Properties : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds interact favorably with the epidermal growth factor receptor (EGFR), a target in cancer therapy.

- Antimicrobial Activity : PTU and its derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain this compound complexes exhibited high potency against Staphylococcus aureus and Mycobacterium tuberculosis strains, indicating their potential use in treating resistant infections .

1. Anticancer Activity

A study synthesized two this compound derivatives, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea. These compounds were evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed significant EGFR inhibitory activity, with respective IC50 values of 0.37 mM and 0.38 mM .

| Compound | Binding Score (kcal/mol) | IC50 (mM) |

|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | -7.3 | 0.38 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | -8.2 | 0.37 |

2. Developmental Toxicity

In zebrafish models, treatment with PTU at concentrations around 0.2 mM resulted in a significant reduction in eye size, demonstrating its impact on developmental processes . This effect underscores PTU's utility in studying developmental biology and toxicology.

3. Antimicrobial Effects

Research has indicated that this compound derivatives possess antimicrobial activity against clinical strains of bacteria. For instance, compounds derived from PTU showed minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL against various Staphylococcus strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cu5 | 2 | S. aureus |

| Cu4 | 4 | S. epidermidis |

| Cu1 | 16 | S. aureus |

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenylthiourea derivatives, and how are they validated in academic research?

this compound derivatives are typically synthesized via the Schotten-Baumann reaction, which involves reacting this compound with acyl chlorides under controlled conditions (e.g., low temperature followed by reflux). For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea was synthesized using N-phenylthiourea and 2,4-dichlorobenzoyl chloride, with structural validation via infrared (IR), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry .

- Validation steps :

Q. How does this compound inhibit enzyme activity in biochemical assays, and what are the experimental controls required?

this compound acts as a copper-catalyst inhibitor, blocking enzymes like phenolase and cytochrome oxidase. For instance, in silkworm (Cynthia) studies, this compound reduced oxygen consumption by disrupting cytochrome systems .

- Experimental design considerations :

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute inhalation and dermal hazards (e.g., pulmonary edema, skin irritation). Mitigation strategies include:

- Engineering controls : Use fume hoods and wet methods to suppress dust .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Exposure monitoring : Air sampling for workplace concentration limits (refer to CAS 103-85-5 SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxic mechanisms across different cancer cell lines?

Studies show this compound derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) exhibit selective cytotoxicity in breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells but spare normal Vero cells. Contradictions arise due to:

- Variable receptor targeting : EGFR vs. SIRT1 inhibition .

- Lipophilicity effects : Higher lipophilicity enhances membrane permeability but may reduce specificity .

- Methodological reconciliation :

Q. What experimental frameworks are optimal for studying this compound’s role in insect respiratory metabolism?

The Cynthia silkworm model revealed this compound’s dose-dependent suppression of oxygen consumption and cocoon-spinning behavior. Key frameworks include:

Q. How can this compound derivatives be optimized for anticancer activity using structure-activity relationship (SAR) studies?

SAR optimization involves:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. For example, 2,4-dichloro substitution improved activity against MCF-7 cells .

- Backbone modifications : Benzoyl vs. acetyl groups alter target affinity (e.g., EGFR vs. tubulin) .

- In silico modeling : Molecular docking to predict binding energies with EGFR (PDB ID: 1M17) .

Q. Methodological Recommendations

- Contradiction analysis : Use meta-analytical tools to harmonize divergent results (e.g., heterogeneity testing).

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal and cell-based studies .

- Data reproducibility : Archive raw spectra, chromatograms, and assay protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal standards) .

属性

IUPAC Name |

phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULZLIGZKMKICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021134 | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00209 [mmHg] | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water; prisms from alcohol, Needles | |

CAS No. |

103-85-5 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-phenylthiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298.4 °F (EPA, 1998), 154 °C | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。